molecular formula C6H3ClN2O B055593 2-Chloro-5-isocyanatopyridine CAS No. 125117-96-6

2-Chloro-5-isocyanatopyridine

Cat. No. B055593
M. Wt: 154.55 g/mol
InChI Key: WHENXACISRCOHK-UHFFFAOYSA-N
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Description

2-Chloro-5-isocyanatopyridine is a chemical compound used in various organic synthesis processes. This compound is part of the larger family of isocyanates, which are known for their reactivity and utility in producing a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-isocyanatopyridine involves reactions of pyridine derivatives with different isocyanates. For example, 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to yield specific pyrido[1,2-c][1,3,5]triazin derivatives (Sączewski, Gdaniec, & Ośmiałowski, 1987).

Molecular Structure Analysis

The molecular structure of these compounds, including 2-Chloro-5-isocyanatopyridine analogs, is often determined using X-ray diffraction techniques, providing insights into their crystal and molecular architecture. This aids in understanding the compound's reactivity and potential applications (Sawada et al., 1988).

Scientific Research Applications

  • Synthesis of 2-Isocyanatopyrimidines : The reaction of certain aminopyrimidines with oxalyl chloride leads to the production of 2-isocyanatopyrimidines, a process in which 2-Chloro-5-isocyanatopyridine is likely involved as an intermediate or a reagent (Boldyrev et al., 1977).

  • Synthesis of 2-Azaallenium Salts : α-Chloro isocyanates, a category that includes 2-Chloro-5-isocyanatopyridine, react with antimony pentachloride and ketones or aldehydes at low temperatures to yield 2-azaallenium salts. These reactions proceed via intermediate compounds and are sensitive to the substituents of both organic components (Al-Talib & Jochims, 1984).

  • Intermediates in Pharmaceuticals and Agrochemicals : 2-Chloro-5-trifluoromethyl pyridine, a compound similar to 2-Chloro-5-isocyanatopyridine, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides. This suggests a potential role for 2-Chloro-5-isocyanatopyridine in similar applications (Li Zheng-xiong, 2004).

  • Solubility Measurement in Various Solvents : The solubility of 2-Chloro-5-chloromethylpyridine, another compound similar to 2-Chloro-5-isocyanatopyridine, has been measured in various solvents. This type of study is essential for industrial design and theoretical research, indicating potential applications in material sciences and chemical engineering (Shi, Li, & Zhou, 2010).

  • Synthesis of Cyanines : 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates (possibly including 2-Chloro-5-isocyanatopyridine) to synthesize various cyanines, indicating its use in dye and pigment production (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

  • Antitumor Activity : Some pyridinesulfonamide derivatives, which may include or relate to 2-Chloro-5-isocyanatopyridine, have been synthesized and researched for their stereostructures and antitumor activities. These compounds have shown potential in inhibiting PI3Kα kinase activity, suggesting applications in cancer research and treatment (Zhou et al., 2015).

  • Microwave Spectrum Analysis : The microwave spectrum of 2-chloropyridine, a compound structurally similar to 2-Chloro-5-isocyanatopyridine, has been studied, indicating potential applications in spectroscopy and molecular structure analysis (Walden & Cook, 1974).

Safety And Hazards

2-Chloro-5-isocyanatopyridine is classified as toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHENXACISRCOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406906
Record name 2-chloro-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isocyanatopyridine

CAS RN

125117-96-6
Record name 2-chloro-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-ISOCYANATOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-nicotinic acid (0.468 g, 3 mmol) (Aldrich) in toluene (15 mL) was added diphenylphosphoryl azide (0.958 g, 3.5 mmol) (Aldrich), followed by the addition of triethylamine (0.35 g, 3.6 mmol) (Aldrich). The mixture was stirred at room temperature for 30 minutes and the mixture became clear. Then the mixture was heated at 80° C. for 2 hours. The mixture was cooling down to room temperature to give crude 2-chloro-5-Isocyanato-pyridine as 0.2 M solution of toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.958 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Douguet, S Janho dit Hreich, J Benzaquen… - Nature …, 2021 - nature.com
… -3-yl)-N 2 -(2,4-dichlorobenzyl)-5-oxopyrrolidine-1,2-dicarboxamide (HEI3090), a mixture of pyroglutamide (HEI2313) (1.86 g, 6.48 mmol) and 2-chloro-5-isocyanatopyridine (1.00 g, …
Number of citations: 44 www.nature.com
L Douguet, SJ dit Hreich, J Benzaquen, L Seguin… - bioRxiv, 2020 - biorxiv.org
… -3-yl)-N 2 -(2,4-dichlorobenzyl)-5-oxopyrrolidine-1,2-dicarboxamide (HEI3090), a mixture of pyroglutamide (HEI2313) (1.86 g, 6.48 mmol) and 2-chloro-5-isocyanatopyridine (1.00 g, …
Number of citations: 4 www.biorxiv.org

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